

In Vivo Profile of BAY-5516: A Covalent PPARG Inverse-Agonist

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-5516 is a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo studies and potential applications of **BAY-5516**, with a focus on its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. The information presented is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting PPARG-related disorders, such as luminal bladder cancer.

Introduction

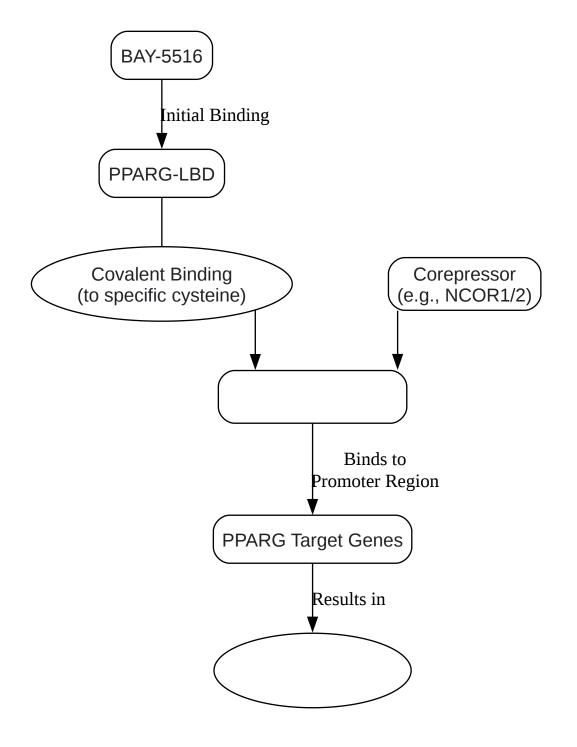
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a critical role in the regulation of genes involved in adipogenesis, lipid homeostasis, inflammation, and bone biology.[1][2] While PPARG agonists have been developed and clinically tested for various conditions, inverse-agonists, which suppress the basal activity of the receptor, represent a less explored therapeutic strategy.[1][2] **BAY-5516** has emerged from a series of 4-chloro-6-fluoroisophthalamides as a potent and selective covalent inverse-agonist of PPARG.[1] Its unique mechanism, involving covalent modification of a specific cysteine residue within the PPARG ligand-binding domain (LBD), confers high selectivity and durable target engagement. This document summarizes the key preclinical in vivo data for **BAY-5516**.



Mechanism of Action

BAY-5516 functions as a PPARG inverse-agonist by inducing a transcriptionally repressive complex, which in turn leads to the downregulation of canonical PPARG target gene expression. Structural studies have revealed that the interaction of **BAY-5516** with PPARG involves a two-step process: an initial non-covalent binding driven by affinity, followed by a covalent bond formation that enhances the interaction with corepressors. This covalent binding to a reactive cysteine uniquely positioned within the PPARG LBD is a key determinant of its high selectivity over other related nuclear receptors.





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Fig. 1: BAY-5516 Mechanism of Action.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of **BAY-5516** was evaluated in rats following intravenous administration. The compound exhibited favorable in vivo properties, including a long half-life



and low clearance, distinguishing it from other analogs tested in the same series.

Table 1: Pharmacokinetic Parameters of BAY-5516 and Related Compounds in Rats

Compound	Dose (mg/kg,	Vss (L/kg)	CL (L/h/kg)	t1/2 (h)
BAY-5516	0.3 - 1.0	2.7	0.69	4.8
BAY-9683	0.3 - 1.0	0.84	High	<1
BAY-5094	0.3 - 1.0	1.8	High	<1

Data sourced

from in vivo

studies in rats.

In Vivo Pharmacodynamics

In vivo studies have demonstrated that **BAY-5516** leads to the pharmacodynamic regulation of PPARG target gene expression. The observed effects were comparable to those of the known PPARG inverse-agonist SR10221, highlighting the potential of **BAY-5516** for modulating PPARG activity in a living system.

Potential Applications

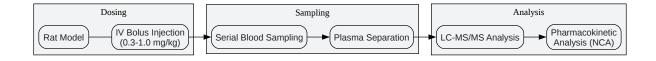
The primary therapeutic indication for **BAY-5516**, based on its mechanism of action, is in the treatment of disorders characterized by hyperactivated PPARG. Luminal bladder cancer, where PPARG is considered a lineage driver, is a key area of interest for the application of PPARG inverse-agonists like **BAY-5516**.

Experimental ProtocolsIn Vivo Pharmacokinetics in Rats

- Animal Model: Male Wistar rats.
- Compound Administration: BAY-5516, BAY-9683, and BAY-5094 were administered as a single intravenous bolus injection at doses ranging from 0.3 to 1.0 mg/kg.



- Sample Collection: Blood samples were collected at predetermined time points postadministration.
- Bioanalysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters, including volume of distribution at steady state (Vss), clearance (CL), and half-life (t1/2).



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Fig. 2: Workflow for Rat Pharmacokinetic Study.

Conclusion

BAY-5516 is a promising covalent PPARG inverse-agonist with a well-defined mechanism of action and favorable in vivo pharmacokinetic properties in preclinical models. Its ability to modulate PPARG target gene expression in vivo suggests its potential as a therapeutic agent for disorders driven by PPARG hyperactivation, particularly luminal bladder cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

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